molecular formula C14H17N3O2S B2354777 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795471-54-3

1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2354777
CAS RN: 1795471-54-3
M. Wt: 291.37
InChI Key: NTEZESLBVDPBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as GSK-2251052 and has been shown to possess various biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Molecular Design

Chemical synthesis of urea derivatives, including compounds structurally related to 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, often focuses on exploring their potential as inhibitors or activators of biological pathways. For instance, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to assess antiacetylcholinesterase activity, highlighting the importance of conformational flexibility and the optimization of spacer length for enhancing inhibitory activities (Vidaluc et al., 1995).

Antiproliferative and Anticancer Activity

Research into urea derivatives also includes the synthesis and biological evaluation for anticancer properties. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, discovering compounds with significant effects (Jian Feng et al., 2020).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-19-4-3-16-14(18)17-8-11-6-13(9-15-7-11)12-2-5-20-10-12/h2,5-7,9-10H,3-4,8H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEZESLBVDPBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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